3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3
CAS No.: 1185040-73-6
Cat. No.: VC0016896
Molecular Formula: C8H11N5S2
Molecular Weight: 244.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185040-73-6 |
|---|---|
| Molecular Formula | C8H11N5S2 |
| Molecular Weight | 244.308 |
| IUPAC Name | 2-[4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine |
| Standard InChI | InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1 |
| Standard InChI Key | FSKYYRZENXOYAP-TTXLGWKISA-N |
| SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC#N |
Introduction
Chemical Identity and Structure
Basic Information
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is a stable isotope-labeled compound with three carbon-13 atoms incorporated into its structure. It bears the CAS registry number 1185040-73-6 and possesses a guanidine functional group attached to a thiazole ring with a side chain containing a terminal nitrile group . The molecule's complexity derives from its heterocyclic structure and the strategic placement of the 13C isotope labels, which enhance its utility in analytical applications.
Structural Representation
The compound features a thiazole ring with a guanidine group attached at the 2-position. At the 4-position of the thiazole ring, there is a methylthio group further extended with a cyanoethyl chain. The three carbon-13 isotope labels are distributed across the molecule, specifically positioned at the guanidine carbon and at the 2 and 4 positions of the thiazole ring. This distinctive isotopic pattern makes the compound valuable for spectroscopic analysis and metabolic studies, as the heavier carbon atoms can be precisely tracked through chemical and biological systems.
Molecular Identifiers
To facilitate accurate identification and reference, the compound is associated with various standardized chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers for 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3
| Identifier Type | Value |
|---|---|
| CAS Number | 1185040-73-6 |
| InChI | InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1 |
| InChIKey | FSKYYRZENXOYAP-TTXLGWKISA-N |
| SMILES | C1=13CCSCCC#N |
| PubChem CID | 45038936 |
Physical and Chemical Properties
Physiochemical Characteristics
Understanding the physical and chemical properties of 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is essential for its proper handling and application in research settings. The compound is typically obtained as a white solid and demonstrates solubility in multiple organic solvents including acetone, chloroform, dichloromethane, and methanol . This solubility profile influences its utility in various experimental protocols and analytical procedures.
Computed Properties
A comprehensive profile of computed properties provides insight into the compound's behavior in various environments, as detailed in Table 2.
Table 2: Computed Properties of 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 244.3 g/mol | Computed by PubChem 2.2 |
| XLogP3 | 1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 244.05565223 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 155 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 15 | Computed by PubChem |
| Complexity | 267 | Computed by Cactvs 3.4.8.18 |
| Isotope Atom Count | 3 | Computed by PubChem |
These properties indicate that the compound has moderate lipophilicity (XLogP3 = 1) and a substantial polar surface area (155 Ų), suggesting balanced interactions with both hydrophobic and hydrophilic environments . The presence of both hydrogen bond donors and acceptors contributes to its potential for intermolecular interactions, which may be relevant for its behavior in biological systems.
Nomenclature and Alternative Designations
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-ylguanidine. This systematic name precisely describes the molecule's structure and explicitly indicates the positions of the carbon-13 isotope labels, which is crucial information for researchers utilizing the compound in isotope-tracing experiments.
Alternative Names and Synonyms
The compound is known by several alternative designations in scientific literature and commercial catalogs:
-
[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine-13C3
-
N''-4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-ylguanidine
-
3-[2-[(DIAMINOMETHYLENE)AMINO-4-THIAZOLYL]THIO]PROPIONITRILE-13C3
-
2-4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-ylguanidine
These alternative names may be encountered in different contexts, such as vendor catalogs, research literature, or regulatory documentation, and all refer to the identical chemical entity.
Synthesis and Production
Synthetic Approaches
While detailed synthetic routes for 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 are not extensively documented in the available literature, the synthesis of this compound has been referenced in various patent publications. Generally, the preparation of carbon-13 labeled compounds involves specialized synthetic strategies that incorporate the isotope-labeled precursors at specific positions in the molecular framework.
Synthetic Challenges
The synthesis of isotope-labeled compounds presents unique challenges compared to their unlabeled counterparts. For compounds similar to 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3, the synthetic protocols may involve complex steps including protection and deprotection of functional groups. The incorporation of carbon-13 at specific positions requires careful planning and often utilizes specialized reagents containing the desired isotope. The synthesis of related thiazolyl compounds typically involves reactions with protected sulfamides followed by strategic deprotection steps to yield the final product.
Research Applications
Analytical Applications
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 finds particular utility in analytical chemistry, especially in mass spectrometry applications. The incorporation of carbon-13 isotopes creates a distinct mass signature that can be readily distinguished from the natural abundance isotope pattern. This property makes the compound valuable as an internal standard for quantitative analysis, allowing researchers to accurately measure concentrations of the corresponding unlabeled compound in complex matrices.
Metabolic Studies
In biological research, carbon-13 labeled compounds serve as important tools for tracing metabolic pathways. The strategic placement of the three carbon-13 atoms in 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 potentially allows researchers to track its biotransformation and metabolic fate in biological systems. This application can provide valuable insights into the pharmacokinetics and metabolism of related compounds that share structural similarities with this molecule.
Structural and Functional Relationships
Related Compounds
According to the PubChem database, there are two compounds with the same connectivity and four compounds with the same parent connectivity as 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 . These related compounds likely include the unlabeled version (containing only natural abundance carbon isotopes) and potentially other isotopologues or structural variants. The structural similarities among these compounds would make them valuable for comparative studies, particularly in analytical applications where isotope-labeled internal standards are employed.
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